2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
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Overview
Description
BRD-9327 is a novel specific inhibitor of the hypomorph growth of EfpA, a largely uncharacterized, but essential efflux pump in Mtb.
Scientific Research Applications
Antibacterial and Antifungal Agents
- Antibacterial and Antifungal Properties : Compounds related to 2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide demonstrate promising antibacterial and antifungal activities. Notably, certain derivatives, like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, show significant antimicrobial potential with low hemolytic activity, indicating their suitability as therapeutic agents (Abbasi et al., 2020).
Anti-diabetic Agents
- Potential in Diabetes Treatment : Some derivatives of 2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide exhibit anti-diabetic properties. Specifically, they show weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting a potential role in the treatment of type-2 diabetes (Abbasi et al., 2023).
Structural and Molecular Studies
- Crystal Structure Analysis : Derivatives of 2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide have been studied for their crystal structures, providing insights into molecular interactions and stability. These analyses are crucial for understanding the physical and chemical properties of the compounds, which is essential in drug design and development (Saeed et al., 2020).
Enzyme Inhibition
- Lipoxygenase Inhibition : Some synthesized sulfonamides containing the 1,4-benzodioxin ring, a component of 2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide, exhibit inhibitory activity against the lipoxygenase enzyme. This finding is significant for the development of therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Antiviral Applications
- CCR5 Antagonism : A practical synthesis method for an orally active CCR5 antagonist, which includes a derivative of 2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide, highlights its potential in antiviral therapy, particularly in HIV treatment (Ikemoto et al., 2005).
properties
Product Name |
2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide |
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Molecular Formula |
C22H16BrNO4 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromobenzamide |
InChI |
InChI=1S/C22H16BrNO4/c23-17-9-5-4-8-15(17)22(26)24-18-13-20-19(27-10-11-28-20)12-16(18)21(25)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,26) |
InChI Key |
CDFCUHNJNPTGMX-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BRD-9327; BRD 9327; BRD9327 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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